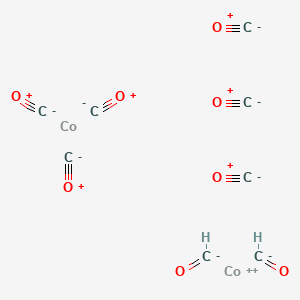

carbon monoxide;cobalt;cobalt(2+);methanone

Cat. No. B8277120

M. Wt: 343.96 g/mol

InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04258203

Procedure details

A high pressure tube (stage a)) filled with 600 ml of active charcoal (from Norit, particle size 3-5 mm) is charged with 180 ml/hour of an aqueous cobalt acetate solution which contains 2.5% by weight of Co2+. In addition, 50 liters (STP)/hour of an equimolar mixture of carbon monoxide and hydrogen are introduced. A temperature of 120° C. and a pressure of 300 bar are maintained. The solution taken off at the other end of the tube contains 0.65% by weight of Co2+ and 1.85% by weight of cobalt as cobalt carbonyl hydride, as well as the corresponding amount of acetic acid. This solution is let down to 20 bar and then thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which contains 43% by weight of butadiene (1.57 moles) (stage b)). After phase separation, the C4 -cut contains 3.7 g of cobalt in the form of cobalt carbonyl compounds. The aqueous phase separated off, which is subsequently used to remove cobalt from the reaction mixture, contains 0.65% by weight of Co2+ and 1.3% by weight of acetic acid. This cobalt-containing C4 -cut is then fed to a high-pressure vessel (stage c)) of 1.9 liters capacity, and furthermore 127 ml (1.57 moles) of pyridine, 127 ml (3.14 moles) of methanol and 60 liters (STP) of carbon monoxide are added per hour. The carbonylation takes place at 130° C. and 600 bar. The product taken off at the top of the high-pressure vessel is let down, so that in addition to excess carbon monoxide excess C4 -hydrocarbons are separated off; the latter contain virtually no butadiene and the conversion is thus quantitative. Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material discharged (stage d)), the distillation being carried out under reduced pressure so as not to damage the catalyst. The temperature of the material in the distillation vessel is not allowed to exceed 65° C. This material, which contains 3.7 g of cobalt as carbonyl complex and 165 g (1.44 moles) of pentenoic acid ester is continuously fed, together with 117 ml (2.88 moles) of methanol and 55 liters (STP) of carbon monoxide, containing 2% by volume of hydrogen, into the bottom of a further high-pressure vessel of 1.7 liters capacity. The carbonylation is carried out at 170° C. and under a pressure of 150 bar. The excess methanol and the free pyridine are distilled from the material discharged (328 g) in a further column, whilst introducing about 50 liters (STP) of carbon monoxide per hour. The material from the bottom of the distillation column (265 g/hour) is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution obtained from the cobalt carbonyl extraction stage, at 100° C. in a tube packed with Raschig rings, whilst about 50 liters (STP) of air are being passed through (stage (e)). After separation, 200 ml of aqueous cobalt acetate solution containing 2.45% by weight of cobalt2+ are obtained; after extraction with cyclohexane, this solution is fed to the cobalt carbonyl formation stage (a). The organic phase is separated by fractional distillation into pyridine (about 5 g), valeric acid esters (6.5 g), pentenoic acid esters (11.5 g) and dimethyl butanedicarboxylates (220 g). The latter constituent contains 181 g of dimethyl adipate.

[Compound]

Name

pentenoic acid ester

Quantity

165 g

Type

reactant

Reaction Step Three

Name

cobalt acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

C.[C:2]([O-])(=[O:4])C.[Co+2:6].[C:7]([O-])(=[O:9])C.[C]=O.[H][H].[Co].C=O.[Co].C=CC=C.N1C=CC=CC=1.CO>C(O)(=O)C>[CH-:2]=[O:4].[CH-:7]=[O:9].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[C-:2]#[O+:4].[Co:6].[Co+2:6] |f:1.2.3,7.8,13.14.15.16.17.18.19.20.21.22,^3:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

[Compound]

|

Name

|

pentenoic acid ester

|

|

Quantity

|

165 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

117 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

55 L

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Eight

|

Name

|

cobalt acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Co]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O.[Co]

|

Step Twelve

|

Name

|

|

|

Quantity

|

1.57 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Thirteen

|

Name

|

|

|

Quantity

|

127 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

127 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

60 L

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After phase separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove cobalt from the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This cobalt-containing C4 -cut

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then fed to a high-pressure vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 130° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are separated off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exceed 65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is carried out at 170° C. and under a pressure of 150 bar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The excess methanol and the free pyridine are distilled from the material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

whilst introducing about 50 liters (STP) of carbon monoxide per hour

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The material from the bottom of the distillation column (265 g/hour)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |